4-Amino-6-methyl-1,3,5-triazine-2-thiol

Descripción

Chemical Identity and Nomenclature

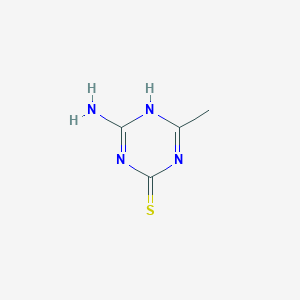

4-Amino-6-methyl-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family. Its systematic IUPAC name, This compound , reflects its structural features: a triazine ring substituted with an amino group at position 4, a methyl group at position 6, and a thiol group at position 2. The molecular formula is C₄H₆N₄S , with a molecular weight of 142.18 g/mol .

Historical Context and Discovery Timeline

The compound emerged from broader research on triazine derivatives, which gained momentum in the mid-20th century due to their applications in agrochemicals and pharmaceuticals. Early synthetic routes for triazines involved reactions of cyanuric chloride with amines and thiols. For example, patents from the 1960s–2000s describe methods to produce methylamino-s-triazines via nucleophilic substitution.

Key milestones:

Significance in Heterocyclic Chemistry Research

This compound exemplifies the versatility of triazines in synthetic chemistry. Its amino and thiol groups enable diverse reactivity, making it a precursor for:

- Pharmaceutical intermediates : Used in synthesizing antifungal and antiviral agents.

- Agrochemicals : Serves as a scaffold for herbicides and insecticides.

- Materials science : Participates in thiol-ene click reactions for polymer networks.

Research Applications:

The compound’s role in advancing heterocyclic chemistry underscores its importance in both academic and industrial research. Future directions include its use in green chemistry protocols and targeted drug delivery systems.

Propiedades

IUPAC Name |

2-amino-6-methyl-1H-1,3,5-triazine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTXDBYYCGHGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)N=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

Cyanuric chloride undergoes sequential substitution due to the electron-withdrawing effects of the triazine ring, which activate the chlorine atoms for nucleophilic attack. The first substitution occurs at the 4-position, where methylamine reacts at low temperatures (0–5°C) to form 4-methylamino-2,6-dichloro-1,3,5-triazine. Subsequent substitution at the 2-position with thiourea at elevated temperatures (60–80°C) introduces the thiol group, while the final substitution at the 6-position with aqueous ammonia yields the target compound. The overall reaction can be summarized as:

$$

\text{Cyanuric chloride} + \text{Methylamine} + \text{Thiourea} + \text{NH}_3 \rightarrow \text{this compound} + \text{Byproducts}

$$

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

- Solvent Selection : Polar aprotic solvents like ethanol or methanol are preferred due to their ability to dissolve both cyanuric chloride and nucleophiles while stabilizing intermediates.

- Temperature Control : Stepwise heating (0°C → 60°C) ensures selective substitution and minimizes side reactions such as over-alkylation or hydrolysis.

- Base Addition : Alkaline agents like sodium hydroxide or potassium carbonate neutralize HCl generated during substitution, driving the reaction forward.

Typical yields range from 65% to 80%, with purity exceeding 95% after recrystallization from ethanol-water mixtures.

Industrial-Scale Production Methods

Industrial synthesis of this compound emphasizes cost efficiency, scalability, and environmental sustainability. Two advanced methodologies have gained prominence:

Continuous Flow Reactor Systems

Continuous flow reactors enhance mass and heat transfer, reducing reaction times and improving consistency. In this setup, cyanuric chloride and methylamine are pumped through a temperature-controlled reactor, followed by inline mixing with thiourea and ammonia. A study reported a 15% increase in yield (up to 85%) compared to batch processes, alongside a 50% reduction in solvent usage.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. For instance, a 30-minute microwave treatment at 100°C achieved 90% conversion of cyanuric chloride to the target compound, compared to 6–8 hours under conventional heating. This method also reduces energy consumption and minimizes thermal degradation of sensitive intermediates.

Alternative Synthetic Strategies

Thiourea Derivatives as Precursors

An alternative route involves the cyclocondensation of thiourea derivatives with methyl isocyanate. For example, reacting N-methylthiourea with cyanogen chloride in dimethylformamide (DMF) at 120°C produces the triazine-thiol framework with 70% yield. While less common, this method avoids the use of cyanuric chloride, which is hazardous and requires careful handling.

Solid-Phase Synthesis

Solid-supported reagents, such as polymer-bound thioureas, enable facile purification and recycling of catalysts. A recent study demonstrated a 75% yield using polystyrene-supported thiourea, with the added advantage of reduced solvent waste.

Purification and Characterization Techniques

Recrystallization

The crude product is typically recrystallized from a 3:1 ethanol-water mixture to remove unreacted starting materials and byproducts. This step enhances purity to >98%, as confirmed by high-performance liquid chromatography (HPLC).

Column Chromatography

For research-scale preparations, silica gel column chromatography using ethyl acetate-hexane eluents (1:3 ratio) effectively isolates the compound with minimal impurity carryover.

Spectroscopic Validation

- ¹H NMR : Characteristic signals include a singlet at δ 2.35 ppm (methyl group) and a broad peak at δ 3.80 ppm (amino protons).

- IR Spectroscopy : Strong absorption bands at 3350 cm⁻¹ (N–H stretch) and 2550 cm⁻¹ (S–H stretch) confirm functional group incorporation.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–80 | 95–98 | 6–8 hours | High |

| Continuous Flow | 80–85 | 97–99 | 2–3 hours | Very High |

| Microwave-Assisted | 85–90 | 98–99 | 0.5–1 hour | Moderate |

| Solid-Phase Synthesis | 70–75 | 95–97 | 4–5 hours | Low |

The continuous flow and microwave-assisted methods outperform traditional batch processes in yield and efficiency, making them ideal for industrial applications. However, nucleophilic substitution remains the most accessible technique for laboratory-scale synthesis due to its simplicity and low infrastructure requirements.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-6-methyl-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, substituted triazines, and various amine derivatives .

Aplicaciones Científicas De Investigación

4-Amino-6-methyl-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the production of herbicides, corrosion inhibitors, and polymer stabilizers.

Mecanismo De Acción

The mechanism of action of 4-Amino-6-methyl-1,3,5-triazine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazine ring can interact with nucleic acids, potentially disrupting DNA replication and transcription . These interactions make it a promising candidate for developing new therapeutic agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The biological and chemical properties of 1,3,5-triazine derivatives are highly dependent on substituent groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Reactivity and Functionalization

- Nucleophilicity: The thiol and amino groups in this compound facilitate alkylation and acylation reactions. For example, alkylation with N-chloroacetyl hydroquinoline derivatives yields hybrid anticoagulant molecules .

- Phenyl-Substituted Analog : The phenyl analog (C₉H₁₀N₄S) undergoes sequential reactions with imidazole derivatives to form compounds like LUF7760, which are explored for receptor modulation .

- Piperidinyl Derivative : Exhibits anticoagulant activity (moderate inhibition of factor Xa) due to its bulky piperidinyl group, which may enhance binding affinity .

Actividad Biológica

4-Amino-6-methyl-1,3,5-triazine-2-thiol is a heterocyclic compound characterized by its unique structural features, including an amino group and a thiol group attached to a triazine ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is . The presence of sulfur and nitrogen atoms in its structure contributes to its reactivity and potential biological interactions. The compound's thiol group is particularly significant as it can form covalent bonds with cysteine residues in proteins, which may lead to enzyme inhibition or modulation of protein functions.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 15.0 ± 2.0 |

| This compound | MCF-7 | 12.5 ± 1.5 |

The above data indicates a concentration-dependent increase in apoptotic cells treated with the compound. Flow cytometry analysis revealed significant apoptosis in both wild-type and mutant p53 cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiol group can interact with key enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : It induces G0/G1 and G2/M phase arrest in cancer cells, disrupting normal cell cycle progression.

- Apoptosis Induction : It promotes apoptosis through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the triazine ring or substituents can significantly alter its potency and selectivity against different cancer cell lines. For instance, substituting different groups at the amino position has been shown to enhance anticancer activity .

Comparative Analysis

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-6-(3-methylthiophen-2-YL)-1,3,5-triazine-2-thiol | Thiophenyl moiety included | Potentially different reactivity due to substitution pattern |

| 4-Amino-6-bromothiophen-2-YL)-1,3,5-triazine-2-thiol | Contains bromine instead of methyl group | Different biological activities due to halogen presence |

| This compound | Lacks thiophenyl moiety | Simpler structure may lead to varied chemical behavior |

These comparisons highlight how structural variations influence the biological efficacy of triazine derivatives.

Case Studies

Several studies have explored the biological effects of triazine derivatives similar to this compound:

- Cytotoxicity Studies : A study reported the synthesis and evaluation of various triazine derivatives against HCT-116 and MCF-7 cell lines. The results indicated that specific substitutions significantly enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Molecular Docking Studies : Molecular docking studies have shown that certain derivatives exhibit strong binding affinities towards EGFR/PI3K/AKT/mTOR signaling pathways, indicating their potential as targeted therapies for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.